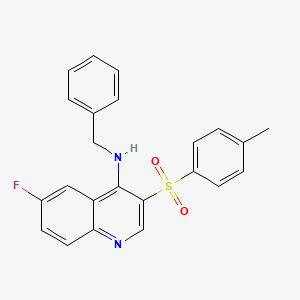

N-benzyl-6-fluoro-3-tosylquinolin-4-amine

Description

N-Benzyl-6-fluoro-3-tosylquinolin-4-amine is a quinoline-derived compound featuring a benzyl group at the 4-amino position, a fluorine atom at position 6, and a para-toluenesulfonyl (tosyl) group at position 2. This structural arrangement confers unique electronic and steric properties, making it relevant in medicinal chemistry for targeting enzymes or receptors where sulfonamide interactions are critical.

Properties

IUPAC Name |

N-benzyl-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O2S/c1-16-7-10-19(11-8-16)29(27,28)22-15-25-21-12-9-18(24)13-20(21)23(22)26-14-17-5-3-2-4-6-17/h2-13,15H,14H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAYQAFQICTCGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-fluoro-3-tosylquinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base like potassium carbonate.

Tosylation: The tosyl group can be added by reacting the compound with tosyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound

Biological Activity

N-benzyl-6-fluoro-3-tosylquinolin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its quinoline backbone, which is known for its diverse biological activities. The presence of the benzyl and tosyl groups contributes to its pharmacological properties, enhancing solubility and bioavailability.

Antimicrobial Activity

Quinoline derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. A study indicated that compounds with a similar structure demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, critical enzymes for DNA replication and transcription .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL | |

| Pseudomonas aeruginosa | 15 µg/mL |

Anticancer Activity

The quinoline scaffold has been extensively studied for anticancer properties. Research indicates that this compound may inhibit cell proliferation in various cancer cell lines. For instance, a case study showed that this compound effectively induced apoptosis in breast cancer cells by activating the caspase pathway .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Caspase activation |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.0 | Induction of apoptosis |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit catechol O-methyltransferase (COMT), which plays a crucial role in dopamine metabolism. This inhibition can lead to increased levels of dopamine, making it potentially beneficial for neurological conditions .

- Induction of Apoptosis : The compound appears to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell death in cancerous cells .

- Antimicrobial Mechanism : The interaction with bacterial DNA gyrase or topoisomerase IV disrupts DNA replication processes, leading to cell death .

Case Studies

Several studies have explored the biological activity of quinoline derivatives:

- Antimicrobial Efficacy : A comparative study evaluated various quinoline derivatives against resistant bacterial strains, highlighting the effectiveness of this compound as a potent antimicrobial agent .

- Cancer Cell Line Studies : Research focused on the compound's effects on different cancer cell lines revealed significant cytotoxicity and potential as an anticancer agent, particularly in breast cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on the Quinoline Core

Target Compound vs. 6-(Benzyloxy)-N-(4-Ethoxyphenyl)-7-Methoxy-3-Nitroquinolin-4-Amine (NQ15)

- Structural Differences: NQ15 () has a nitro group (position 3), benzyloxy (position 6), and methoxy (position 7) substituents, compared to the target’s 3-tosyl, 6-fluoro, and N-benzyl groups.

- Pharmacological Implications :

- Synthetic Yield: NQ15 is synthesized in 94% yield, suggesting efficient nitroquinoline chemistry.

Target Compound vs. 6-(tert-Butylsulfonyl)-N-(5-Fluoro-1H-Indazol-3-yl)Quinolin-4-Amine

- Structural Differences :

- The indazole moiety may engage in distinct hydrogen bonding compared to the benzyl group.

- Fluorine Positioning: Fluorine on the indazole (vs. quinoline in the target) alters electronic effects on the core scaffold, possibly modulating target affinity .

Impact of Sulfonyl and Halogen Substituents

Target Compound vs. N-(3-Chlorophenyl)-6-(Trifluoromethyl)Quinolin-4-Amine

- Substituent Comparison :

- Pharmacokinetics :

- The trifluoromethyl group enhances lipophilicity and oxidative stability but may reduce solubility. The target’s tosyl group offers sulfonamide-mediated interactions absent here.

- Molecular Weight :

Target Compound vs. Quinazoline Derivatives ()

- Scaffold Differences: Quinazoline-based compounds (e.g., N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine) have a nitrogen-rich core, altering electronic properties compared to quinoline.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.